1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid

Description

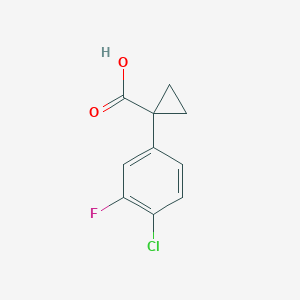

1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (CAS: 1314722-37-6) is a halogenated cyclopropane derivative with a carboxylic acid functional group. Its structure features a cyclopropane ring fused to a phenyl group substituted with chlorine (4-position) and fluorine (3-position), conferring unique electronic and steric properties. This compound is primarily utilized in medicinal chemistry as a building block for drug candidates, particularly in kinase inhibitors and anti-inflammatory agents, due to its ability to modulate molecular interactions through halogen bonding and conformational rigidity .

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLMZYVNTVEMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid typically involves the following steps:

Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Substitution Reactions: The phenyl ring is functionalized with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide and suitable bases.

Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperatures, pressures, and the use of specific catalysts.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies to understand the interactions of cyclopropane-containing molecules with biological systems.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid involves its interaction with molecular targets and pathways in biological systems. The cyclopropane ring and substituted phenyl group can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs with Varying Halogenation

Note: *Molecular weight estimated based on analogs (e.g., 214.62 for the 4-chloro-2-fluoro isomer ).

Key Observations :

- Halogen Position : The 4-Cl, 3-F substitution in the target compound balances electronic effects (Cl: electron-withdrawing, F: electronegative) for optimal receptor binding .

- Lipophilicity: Dichloro analogs (logP ~2.8) exhibit higher lipophilicity than mono-halogenated derivatives (logP ~2.1), impacting membrane permeability .

Cyclopropane vs. Larger Ring Systems

Key Observations :

- Ring Strain : Cyclopropane’s high strain (~27 kcal/mol) enhances reactivity compared to cyclobutane, making it more amenable to ring-opening metabolic pathways .

- Conformational Flexibility : Pyrrolidine derivatives enable diverse binding modes in enzyme active sites .

Stereochemical Variants

Key Observations :

- Stereoselectivity : The (1R,2R) configuration optimizes spatial alignment with biological targets, improving potency and reducing off-target effects .

Physicochemical Properties

| Property | This compound | 1-(4-Chloro-2-fluorophenyl)cyclopropanecarboxylic Acid* |

|---|---|---|

| Molecular Weight | ~214.62 | 214.62 |

| pKa | ~3.8 (estimated) | 3.81 |

| Density | ~1.4 g/cm³ | 1.487 g/cm³ |

| Boiling Point | ~330°C | 331.7°C |

Note: *Positional isomer for comparison .

Key Observations :

- Acidity : The carboxylic acid group (pKa ~3.8) ensures ionization at physiological pH, enhancing solubility in aqueous environments .

Biological Activity

1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid (CAS No. 1268444-83-2) is a synthetic organic compound notable for its potential biological activities. This compound features a cyclopropane ring, which is often associated with unique pharmacological properties. The presence of halogen substituents, specifically chlorine and fluorine, may enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure can be represented as follows:

This compound's unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The halogen atoms can influence the electronic properties of the molecule, enhancing its binding affinity to proteins or enzymes involved in various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways.

- Receptor Binding : It could bind to specific receptors, influencing signal transduction pathways related to cell growth and apoptosis.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound possesses promising antimicrobial properties, warranting further investigation for potential therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In cell line studies, it exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism behind this cytotoxicity may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various cyclopropanecarboxylic acids, including this compound, against resistant bacterial strains. The results indicated that this compound could serve as a lead structure for developing new antibiotics.

- Case Study on Cancer Treatment : Research presented at the Annual Meeting of Cancer Research highlighted the compound's ability to inhibit tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid?

Methodological Answer: Synthesis typically involves cyclopropanation strategies, such as:

- Cyclopropane ring formation : Use of [2+1] cycloaddition reactions with dichlorocarbene or transition metal-catalyzed methods (e.g., palladium/copper catalysts) to construct the cyclopropane core .

- Substitution reactions : Introduce the 4-chloro-3-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability.

- Carboxylic acid functionalization : Hydrolysis of nitrile intermediates (e.g., 1-(4-chlorophenyl)cyclopropanecarbonitrile) under acidic or basic conditions .

Q. Key Considerations :

- Optimize reaction conditions (solvent: DMF/toluene; temperature: 80–120°C) to improve yield .

- Monitor intermediates using TLC or LC-MS to avoid by-products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

- NMR : Analyze H/C NMR spectra for cyclopropane ring protons (δ ~1.5–2.5 ppm) and aryl substituents .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (as done for pyrazole derivatives in ).

Q. How does the substitution pattern (Cl vs. F) influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects :

- Fluorine’s strong electronegativity increases the electron-withdrawing nature of the aryl ring, altering reaction kinetics in nucleophilic substitutions (Hammett σ: F = +0.06, Cl = +0.23) .

- Compare with analogs like 1-(3,4-difluorophenyl)cyclopropanecarboxylic acid () to study substituent effects on acidity (pKa shifts).

- Reactivity Studies :

- Use DFT calculations to map electrostatic potential surfaces and predict sites for electrophilic attack .

Q. Case Study :

Q. What computational strategies predict the compound’s biological activity?

Methodological Answer:

- Molecular Docking :

- Target enzymes (e.g., cyclooxygenase-2 or kinases) using software like AutoDock Vina. Compare binding affinities with structurally related compounds (e.g., pyridine-carboxylic acids in ).

- ADMET Prediction :

Q. Validation :

- Correlate computational results with in vitro assays (e.g., antimicrobial activity testing against S. aureus/E. coli) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

- Reproducibility Checks :

- Validate reaction conditions (catalyst loading, solvent purity) across labs. For example, palladium-catalyzed steps may require strict anhydrous conditions .

- Re-examine NMR data acquisition parameters (e.g., solvent suppression in DO for carboxylic acid protons) .

- Controlled Experiments :

- Systematically vary one parameter (e.g., temperature) while keeping others constant to isolate yield discrepancies .

Q. Example :

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Optimization :

- Transition from batch to flow chemistry to enhance heat transfer and reduce side reactions (critical for cyclopropane stability) .

- Use green solvents (e.g., ethanol/water mixtures) to improve safety and scalability .

- Purification :

Key Takeaways

- Structural Insights : The 4-chloro-3-fluoro substitution pattern introduces unique steric and electronic effects, impacting reactivity and biological interactions.

- Methodological Rigor : Cross-validation of synthetic and analytical data is essential to address literature inconsistencies.

- Translational Potential : Computational modeling and scalable synthesis methods bridge early discovery and preclinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.